molecular formula C15H23FN2 B10889103 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine

1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B10889103
M. Wt: 250.35 g/mol
InChI Key: AVWBBXCTFJJTGD-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a butan-2-yl group and a 4-fluorobenzyl group attached to the piperazine ring, giving it unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine can be synthesized through a multi-step process:

    Starting Materials: The synthesis typically begins with commercially available piperazine, 4-fluorobenzyl chloride, and butan-2-yl bromide.

    Step 1: The piperazine is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. This forms 1-(4-fluorobenzyl)piperazine.

    Step 2: The intermediate 1-(4-fluorobenzyl)piperazine is then reacted with butan-2-yl bromide under similar conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically reducing any carbonyl groups present to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential interactions with biological receptors, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Butan-2-yl)-4-benzylpiperazine: Lacks the fluorine atom, which may result in different pharmacological properties.

    1-(Butan-2-yl)-4-(4-chlorobenzyl)piperazine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

    1-(Butan-2-yl)-4-(4-methylbenzyl)piperazine: Features a methyl group, which can influence its chemical stability and interaction with biological targets.

Uniqueness: 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological interactions. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C15H23FN2

Molecular Weight

250.35 g/mol

IUPAC Name

1-butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C15H23FN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-4-6-15(16)7-5-14/h4-7,13H,3,8-12H2,1-2H3

InChI Key

AVWBBXCTFJJTGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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